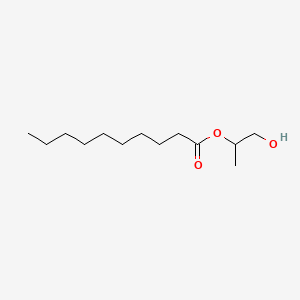
Propylene glycol 2-caprate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene glycol 2-caprate is an ester compound formed from propylene glycol and capric acid. It is a colorless, odorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Propylene glycol 2-caprate is synthesized through the esterification reaction between propylene glycol and capric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C3H8O2+C10H20O2→C13H26O3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor with an acid catalyst to ensure high conversion rates and selectivity. The reaction mixture is then purified through distillation to obtain the final product.
化学反応の分析
Types of Reactions: Propylene glycol 2-caprate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and capric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and capric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
科学的研究の応用
Propylene glycol 2-caprate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
作用機序
The mechanism of action of propylene glycol 2-caprate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial property is due to the compound’s ability to increase the permeability of cell membranes, making them more susceptible to antimicrobial agents .
類似化合物との比較
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Ethylene glycol: Another diol with similar physical properties but is more toxic.
Glycerol: A trihydroxy alcohol with similar hygroscopic properties but different chemical reactivity.
Uniqueness: Propylene glycol 2-caprate is unique due to its ester functionality, which imparts different chemical reactivity and applications compared to other similar compounds. Its antimicrobial properties and use in various industrial applications make it distinct from other glycols and esters .
特性
CAS番号 |
170678-32-7 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl decanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3 |
InChIキー |
PKEJCCNSYCBFJE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


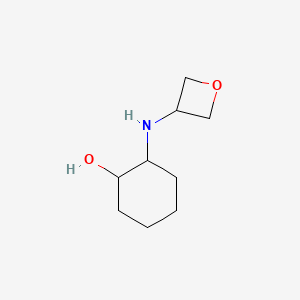
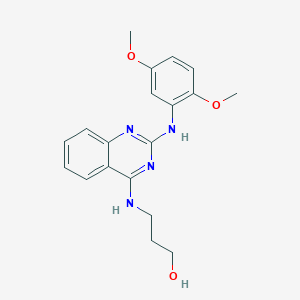

![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
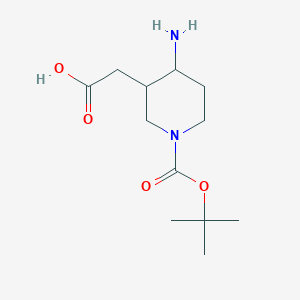
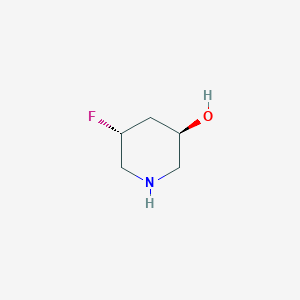


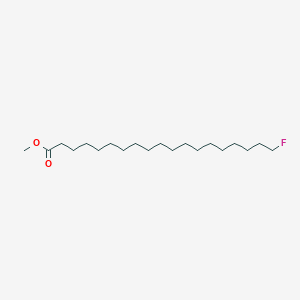
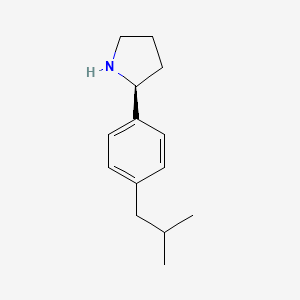
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
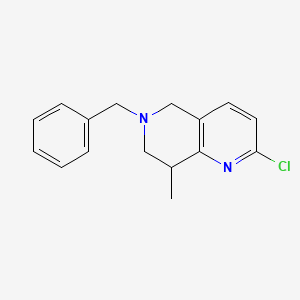

![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
